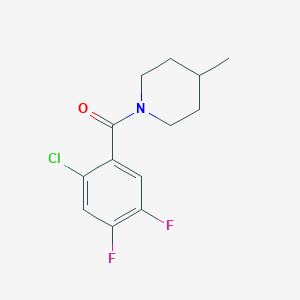![molecular formula C24H25FN2O3 B5472131 Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate](/img/structure/B5472131.png)
Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate is a synthetic organic compound that belongs to the class of benzoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fluorophenyl group and a methoxy-substituted benzoindazole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an ortho-substituted aromatic aldehyde.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the benzoindazole intermediate.
Esterification: The final step involves the esterification of the but-2-enoate moiety with the benzoindazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Ethyl (2E)-3-[3-(3-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate can be compared with other benzoindazole derivatives:
Ethyl (2E)-3-[3-(3-chlorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl (2E)-3-[3-(3-bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate: Similar structure but with a bromophenyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl (E)-3-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-4-30-22(28)12-15(2)27-24(17-6-5-7-18(25)13-17)21-10-8-16-14-19(29-3)9-11-20(16)23(21)26-27/h5-7,9,11-14,21,24H,4,8,10H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNITNZFPVZCAL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5472050.png)
![4-[(1-methyl-1H-indol-3-yl)acetyl]-2-morpholinecarboxylic acid](/img/structure/B5472060.png)
![3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine](/img/structure/B5472065.png)
![1,9-dimethyl-4-(quinolin-8-ylcarbonyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5472081.png)

![N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5472093.png)
![N-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5472100.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5472103.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5472117.png)
![ethyl 2-(4,12,12-trimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetate](/img/structure/B5472127.png)
![N-methyl-N'-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5472129.png)

![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5472140.png)
